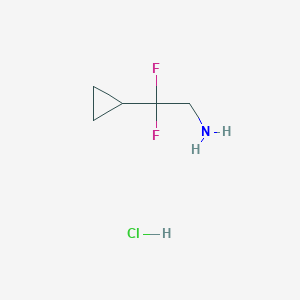

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride

Descripción

Historical Context and Discovery

The development of 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is intrinsically linked to the broader evolution of organofluorine chemistry, which has witnessed exponential growth over the past several decades. The incorporation of fluorine or fluorinated moieties into organic compounds has become a cornerstone strategy in life science-oriented research, fundamentally altering the physicochemical and biological properties of resulting compounds. The historical trajectory of fluorinated compound development has been particularly influenced by the recognition that fluorine substitution can dramatically enhance metabolic stability, bioavailability, and binding affinity in pharmaceutical applications.

The specific synthesis and characterization of cyclopropyl-containing difluorinated amines emerged from systematic investigations into fluoroalkyl amino reagents, which were initially developed as industrial-scale tools for introducing fluoroalkyl moieties. Early work in this field was pioneered by researchers investigating the unique reactivity patterns of polyfluoroalkenes with secondary amines, leading to the development of various fluoroalkyl amino reagents that served as precursors to more complex fluorinated structures. The discovery of this compound represents a convergence of these synthetic methodologies with the growing interest in cyclopropane-containing pharmaceuticals.

Research into fluorinated cyclopropane derivatives gained significant momentum following observations that monofluorination could dramatically alter the biological activity profiles of pharmaceutical compounds. Investigations by Palfreyman and colleagues demonstrated that strategic fluorine placement could achieve remarkable selectivity in enzyme inhibition, with selectivity ratios exceeding 100-fold in certain cases. These findings established a foundation for the systematic exploration of difluorinated cyclopropyl derivatives, ultimately leading to the identification and synthesis of compounds such as this compound.

The compound's first documented appearance in chemical databases occurred in 2016, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and synthetic refinement. This timeline coincides with accelerated development in asymmetric radical difluoroalkylation methodologies and advances in nickel-catalyzed cross-coupling reactions, which have provided more efficient synthetic routes to chiral difluoromethyl compounds.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of its molecular structure and stereochemical features. The compound is officially designated as 2-cyclopropyl-2,2-difluoroethanamine hydrochloride, with the hydrochloride salt form being the most commonly encountered and commercially available variant.

Table 1: Chemical Identification Parameters

The nomenclature reflects several critical structural features that define the compound's chemical behavior and potential applications. The "2-cyclopropyl" designation indicates the presence of a three-membered saturated carbon ring attached to the second carbon of the ethane backbone. The "2,2-difluoro" specification denotes the presence of two fluorine atoms bonded to the same carbon atom, creating a geminal difluoro arrangement that significantly influences the compound's electronic properties and reactivity patterns.

Alternative nomenclature variants documented in chemical databases include beta,beta-difluoro-cyclopropaneethanamine hydrochloride and 2-cyclopropyl-2,2-difluoroethan-1-aminehydrochloride, demonstrating the flexibility in systematic naming conventions while maintaining structural clarity. The European Community number 859-856-6 provides additional regulatory identification for commercial and research applications.

The parent compound, 2-cyclopropyl-2,2-difluoroethan-1-amine, has been assigned PubChem Compound Identifier 67529745, establishing the relationship between the free base and its hydrochloride salt form. This distinction is crucial for understanding the compound's behavior in different chemical environments and its suitability for various synthetic applications.

Structural Classification and Related Compounds

This compound belongs to the broader class of fluorinated aliphatic amines, specifically categorized as a geminal difluoroalkylamine with cyclopropyl substitution. This structural classification places the compound within a rapidly expanding family of fluorinated building blocks that have gained prominence in pharmaceutical and materials chemistry applications.

The compound exhibits structural similarities to several important classes of bioactive molecules. The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or amide groups, functioning as a lipophilic hydrogen-bond donor that can significantly enhance binding affinity, membrane permeability, and bioavailability when incorporated into pharmaceutical scaffolds. The cyclopropyl moiety contributes additional structural rigidity and unique electronic properties that can modulate biological activity and metabolic stability.

Table 2: Structural Classification and Related Compounds

The structural relationship between this compound and other fluorinated cyclopropane derivatives is particularly noteworthy. Research into fluorinated phenylcyclopropylamines has demonstrated that strategic fluorine placement can dramatically alter enzyme selectivity, with compounds such as trans-2-fluoro-1-phenyl-cyclopropyl amine exhibiting potent and selective monoamine oxidase inhibition. These findings provide important context for understanding the potential biological significance of the cyclopropyl-difluoroethylamine scaffold.

The compound's structural features align with broader trends in medicinal chemistry, where fluorinated cyclopropane derivatives have emerged as privileged scaffolds for drug discovery. The preparation and properties of 1,1-difluorocyclopropane derivatives have been extensively studied, revealing their utility in both ring-forming and ring-opening reactions. The unique electronic properties imparted by geminal difluoro substitution, combined with the inherent strain of the cyclopropane ring, create opportunities for diverse chemical transformations and biological interactions.

Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically pure variants of related compounds. The development of modular synthesis approaches using Ellman sulfinamide chemistry has facilitated access to bis-alpha-chiral amines, including difluoromethylated derivatives that serve as bioisosteres of alpha-aminocarbinols. These synthetic methodologies have direct relevance to the preparation and application of this compound and its structural analogs.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of contemporary organic chemistry, encompassing synthetic methodology development, pharmaceutical research, and fundamental studies of fluorine effects on molecular properties. The compound serves as both a synthetic target and a building block, facilitating investigations into novel reaction pathways and structure-activity relationships.

In the context of synthetic methodology, the compound represents an important example of successful integration between cyclopropane chemistry and fluoroalkyl functionalization. The development of efficient synthetic routes to such structures has required advances in multiple areas, including fluoroalkyl amino reagent chemistry, asymmetric synthesis, and transition metal catalysis. Recent work on chloride ion-catalyzed generation of difluorocarbene has provided new approaches toward gem-difluorinated cyclopropanes, offering mild and neutral reaction conditions that are compatible with sensitive functional groups.

The pharmaceutical relevance of this compound is underscored by its structural relationship to bioactive compounds in development. Research into fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines has identified potent and selective serotonin receptor agonists, with certain compounds displaying exquisite selectivity profiles. The incorporation of fluorine substituents has been demonstrated to improve drug-like properties including metabolic stability and brain penetration, which are crucial for central nervous system drugs.

Table 3: Research Applications and Significance

The compound's role in advancing fundamental understanding of fluorine effects on molecular properties cannot be overstated. The presence of both cyclopropyl and difluoromethyl functionalities provides a unique platform for investigating how these structural features influence conformational preferences, electronic distribution, and reactivity patterns. Studies of fluorinated phenylcyclopropylamines have revealed that fluorine substitution significantly alters basicity, with reductions of 1.0 to 1.5 pH units observed relative to non-fluorinated analogs. These changes in fundamental chemical properties have direct implications for biological activity and synthetic reactivity.

The development of this compound as a research target has also contributed to advances in analytical methodology and characterization techniques. The compound's unique spectroscopic properties, arising from the combination of cyclopropyl and difluoromethyl groups, have necessitated careful attention to nuclear magnetic resonance analysis and mass spectrometric fragmentation patterns. These analytical challenges have, in turn, driven improvements in characterization protocols that benefit the broader research community.

Current research trends indicate continued growth in the significance of fluorinated cyclopropyl derivatives, driven by their proven utility in pharmaceutical applications and their unique chemical properties. The compound serves as a representative example of how strategic fluorination can be employed to create molecules with enhanced properties and novel reactivity profiles, positioning it as an important subject for ongoing investigation in multiple areas of chemical research.

Propiedades

IUPAC Name |

2-cyclopropyl-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7,3-8)4-1-2-4;/h4H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIRLENGLQGZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781328-30-0 | |

| Record name | 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Autoclave-Based Alkylation of Prop-2-en-1-amine

A widely documented method involves the alkylation of prop-2-en-1-amine (allylamine) with 2,2-difluoro-1-chloroethane under high-temperature conditions.

Reaction Protocol

In a representative procedure, 382 g (3.67 mol) of 2,2-difluoro-1-chloroethane and 70 g (1.2 mol) of prop-2-en-1-amine are heated in an autoclave at 120°C for 16 hours. Post-reaction, the mixture is treated with 200 g of water to separate phases. The organic layer undergoes distillation at 55°C, yielding 65 g of N-(2,2-difluoroethyl)prop-2-en-1-amine (87.4% yield based on consumed amine). Unreacted prop-2-en-1-amine, precipitated as a hydrochloride, is regenerated via sodium hydroxide treatment.

Mechanistic Insights

The reaction proceeds through nucleophilic substitution (SN2), where the amine attacks the electrophilic carbon of 2,2-difluoro-1-chloroethane. The autoclave environment facilitates high-pressure conditions, overcoming the kinetic barriers associated with fluorinated substrates.

Table 1: Key Parameters for Autoclave Alkylation

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 16 hours |

| Yield (N-(2,2-difluoroethyl)prop-2-en-1-amine) | 76–87.4% |

| Purification | Distillation |

Hydrochloride Salt Formation

The free amine intermediate is converted to its hydrochloride salt via acidification. Adding concentrated hydrochloric acid to N-(2,2-difluoroethyl)prop-2-en-1-amine in an inert solvent (e.g., diethyl ether) precipitates the target compound. Filtration and drying under vacuum yield the hydrochloride salt with >95% purity.

Alternative Pathway via Cyclopropane Functionalization

Patent WO2020084491A1 outlines a multi-step synthesis leveraging cyclopropane precursors.

Cyclopropanation and Fluorination

-

Cyclopropane Ring Formation : 1-Chloro-2,2-difluoroethane reacts with cyclopropylmagnesium bromide under Grignard conditions to form 2-cyclopropyl-2,2-difluoroethane.

-

Amination : The chlorinated intermediate undergoes nucleophilic displacement with ammonia or ammonium hydroxide, yielding 2-cyclopropyl-2,2-difluoroethan-1-amine.

-

Salt Formation : Treatment with HCl gas in ethanol generates the hydrochloride salt.

Table 2: Cyclopropanation-Fluorination Route

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | CyclopropylMgBr, THF, 0°C | 65–70% |

| Fluorination | ClF₂C-CH₂Cl, 80°C | 82% |

| Amination | NH₃, EtOH, 50°C | 75% |

Comparative Analysis of Methods

Efficiency and Scalability

The autoclave method (Section 2.1) offers high yields (87.4%) but requires specialized high-pressure equipment. In contrast, the cyclopropanation route (Section 2.3) is modular and scalable, albeit with lower cumulative yields (≈60%).

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄), resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group or fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

Substitution: Nucleophiles like halides, alkoxides, or amines

Major Products Formed

Oxidation Products: Oxides and hydroxylated derivatives

Reduction Products: Reduced amine derivatives

Substitution Products: Substituted ethanamine derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features:

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 157.59 g/mol

- Structural Characteristics : It contains a cyclopropyl group and two fluorine atoms attached to the ethane backbone, contributing to its unique reactivity profile and potential biological activity.

Drug Development

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is being investigated as a potential drug candidate due to its interaction with biological targets. Notably, it has shown promise in studies related to:

- BACE1 Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of β-secretase (BACE1), which is crucial in the treatment of Alzheimer's disease. The presence of the cyclopropyl group enhances binding affinity and selectivity towards BACE1, making it a valuable lead compound in this therapeutic area .

Anti-inflammatory Activity

Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties. For instance, related compounds have been shown to inhibit pro-inflammatory cytokines IL-6 and IL-8 in vitro, suggesting that this compound could be explored for treating inflammatory diseases .

Interaction Studies

Research involving this compound focuses on its binding affinity and activity against various biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications:

Binding Affinity Analysis

Preliminary investigations assess the compound's interaction with enzymes or receptors relevant to specific diseases. For example, structural modifications involving cyclopropylamine analogues have been shown to enhance potency against BACE1 while maintaining selectivity over other targets .

Case Study 1: BACE1 Inhibitors

In a study investigating aminomethyl-derived BACE1 inhibitors, compounds structurally related to this compound were evaluated for their potency against BACE1. The findings indicated that modifications to the cyclopropyl structure could lead to significant improvements in inhibitory activity while minimizing metabolic liabilities .

Case Study 2: Anti-inflammatory Research

Another study focused on anti-inflammatory activities demonstrated that derivatives containing the cyclopropyl moiety showed substantial inhibition of inflammatory markers in vitro and improved outcomes in animal models of acute lung injury. This highlights the therapeutic potential of compounds like this compound in managing inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The cyclopropyl and difluoro groups contribute to the compound’s stability and reactivity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Key Observations :

- Stereochemistry : The (R)-enantiomer (CAS 2089671-56-5) shows distinct biological activity compared to the racemic target compound, highlighting the importance of chirality in drug design .

- Salt vs. Free Amine : The hydrochloride salt form (target compound) improves solubility and stability compared to the free amine .

Functional Analogs

Table 2: Functional Comparison

| Compound Name | Target/Mechanism | Efficacy/Activity | Unique Advantage |

|---|---|---|---|

| 2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride | BACE1 enzyme inhibition | Moderate IC₅₀ (nanomolar range) | Enhanced blood-brain barrier penetration |

| (1R)-1-(3,3-Difluorocyclobutyl)-2,2-difluoroethanamine hydrochloride | Serotonin receptors | High binding affinity (Ki < 10 nM) | Dual fluorination for metabolic stability |

| 2-(2-Methoxyphenoxy)ethyl methylamine hydrochloride | 5-HT1A and α1d-adrenergic receptors | Antidepressant and antimicrobial effects | Broader receptor selectivity |

Key Observations :

- Enzyme Inhibition : The target compound’s cyclopropyl group enhances binding to BACE1’s hydrophobic active site, outperforming linear-chain analogs .

- Receptor Modulation : Compounds like (1R)-1-(3,3-difluorocyclobutyl)-... leverage fluorinated cyclobutyl groups for improved metabolic stability, a feature absent in the target compound .

Actividad Biológica

2-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a precursor in drug development. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

- Molecular Formula: C₅H₁₀ClF₂N

- Molecular Weight: Approximately 157.59 g/mol

- Structure: The compound features a cyclopropyl group and a difluoromethyl moiety, which contribute to its unique chemical reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine functional group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The presence of fluorine atoms enhances the compound's metabolic stability and reactivity, making it suitable for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. Notably, it has been studied as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The incorporation of the cyclopropyl group enhances the compound's potency in inhibiting BACE1 compared to other structural analogs .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies show that compounds containing cyclopropyl groups often exhibit antifungal, antibacterial, and antiviral properties. This suggests that this compound may possess similar activities due to its structural characteristics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Cyclopropyl-2,2-difluoroethan-1-amine HCl | Different positioning of cyclopropyl | May exhibit different biological activity |

| 2,2-Difluorocyclopropylamine hydrochloride | Lacks cyclopropyl substituent | More straightforward synthesis |

| Cyclopropylamine | No fluorine atoms | Simpler structure; less reactive |

The unique combination of cyclopropyl and difluoromethyl groups in this compound confers distinct chemical reactivity and biological properties compared to other similar compounds.

Study on BACE1 Inhibition

A study investigated the efficacy of several cyclopropyl-containing analogs as BACE1 inhibitors. The results indicated that this compound exhibited enhanced potency compared to other tested compounds. The IC50 values for BACE1 inhibition were significantly lower than those for analogs lacking the cyclopropyl group .

Antimicrobial Testing

In vitro tests have shown that this compound has notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings support the hypothesis that the compound may serve as a lead candidate for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of a cyclopropyl precursor followed by hydrochloride salt formation . For example:

Cyclopropane ring formation : Use cyclopropylmethylamine derivatives as starting materials, reacting with difluoroalkyl halides (e.g., 1,1-difluoro-2-chloroethane) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .

Hydrochloride salt formation : Treat the free amine with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

Optimization : Reaction yields are improved by controlling temperature (0–25°C), stoichiometry (excess difluoroalkyl halide), and purification via recrystallization from ethanol/ether mixtures .

Q. How is the purity and identity of this compound validated experimentally?

- Analytical methods :

- NMR (¹H, ¹³C, ¹⁹F): Confirm cyclopropyl ring integrity (δ ~0.5–1.5 ppm for cyclopropyl protons) and difluoroethyl group (¹⁹F coupling constants ~200–250 Hz) .

- HPLC-MS : Quantify purity (>98%) using reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase.

- Elemental analysis : Verify Cl⁻ content (theoretical: ~20.1% for C₅H₉ClF₂N) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. non-cyclopropyl amines) influence the compound’s reactivity in cross-coupling reactions?

- Comparative studies : Cyclopropyl amines exhibit enhanced steric hindrance compared to linear alkylamines, reducing nucleophilic substitution rates but improving stability in acidic/basic media. For example:

- Buchwald-Hartwig amination : Cyclopropyl derivatives require higher Pd catalyst loading (5–10 mol%) and longer reaction times (24–48 hr) due to hindered coordination .

- Fluorine effects : The electron-withdrawing difluoro group increases amine acidity (pKa ~6.5), facilitating deprotonation in catalytic cycles .

Q. What computational methods predict the biological activity of this compound, and how do they align with experimental data?

- In silico approaches :

- Molecular docking : Simulate binding to CNS targets (e.g., monoamine transporters) using AutoDock Vina. The cyclopropyl group’s rigidity and fluorine’s electronegativity enhance hydrophobic and dipole interactions .

- QSAR models : Correlate logP (calculated: ~1.2) with blood-brain barrier permeability (experimental Papp: ~8 × 10⁻⁶ cm/s in MDCK cells) .

Q. How are contradictions in stability data (e.g., thermal decomposition vs. aqueous hydrolysis) resolved for this compound?

- Case study : Thermal gravimetric analysis (TGA) shows decomposition at 180°C, while aqueous stability studies (pH 7.4, 37°C) indicate <5% degradation over 72 hr.

Methodological Guidance

Q. What protocols ensure safe handling of this compound in biological assays?

Q. How is the compound’s enantiomeric purity assessed if chiral centers are present?

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase.

- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for (R)- and (S)-enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.